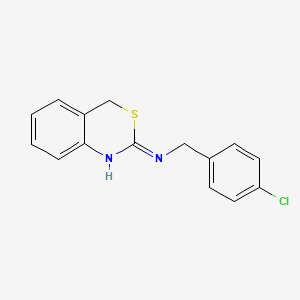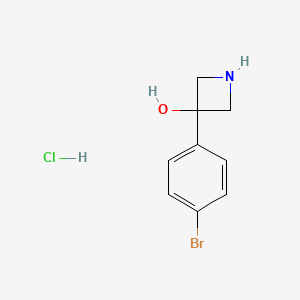![molecular formula C19H21F3N4O B2799158 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one CAS No. 2108276-87-3](/img/structure/B2799158.png)
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a complex organic compound characterized by its unique bicyclic structure combined with a triazole and a trifluoromethyl-substituted phenyl group. The intricate molecular architecture suggests it may have significant implications in fields such as medicinal chemistry and synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one typically involves multi-step reactions:
Starting Material Preparation: : Formation of the azabicyclo[3.2.1]octane scaffold.
Attachment of the Triazole Group: : This often involves click chemistry, particularly a copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Formation of the Propanone Linker: : Connecting the triazole-functionalized azabicyclooctane to the trifluoromethylphenyl group under suitable conditions.
Industrial Production Methods
Industrial scale-up of this compound would focus on optimizing reaction conditions for yield, safety, and cost-effectiveness. This might involve:
High-Throughput Screening: : To identify optimal catalysts and conditions.
Flow Chemistry: : To enhance reaction efficiency and reproducibility.
Purification Techniques: : Such as chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound could undergo oxidation at various functional groups, especially the triazole and the propanone linkages.
Reduction: : Similarly, reduction reactions could target the triazole or the azabicyclo scaffold.
Substitution: : Electrophilic aromatic substitution could occur on the trifluoromethylphenyl ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromic acid.
Reduction: : Lithium aluminum hydride or hydrogenation with palladium catalysts.
Substitution: : Halogens (bromine, chlorine) or nitration with nitric acid.
Major Products
Oxidation Products: : Likely carboxylic acids or ketones.
Reduction Products: : Alcohols or amines.
Substitution Products: : Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as an intermediate in complex organic syntheses.
Biology
Potential ligand in biochemical assays due to its triazole and azabicyclo components.
Medicine
Investigated for its potential as a drug candidate, particularly targeting neurological or inflammatory conditions.
Industry
Applications in materials science, particularly in developing novel polymers or catalysts.
Wirkmechanismus
The detailed mechanism by which 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one exerts its effects depends on its specific context of use. Generally, the triazole moiety is known to engage in hydrogen bonding and π-π interactions, while the azabicyclo scaffold offers rigidity. Molecular targets could include enzymes or receptors involved in neurotransmission or inflammation.
Vergleich Mit ähnlichen Verbindungen
Unique Aspects
The combination of a triazole and azabicyclo scaffold with a trifluoromethylphenyl group makes it stand out.
Enhanced stability and reactivity profiles compared to simpler analogs.
List of Similar Compounds
1-(2H-1,2,3-Triazol-2-yl)-4-phenylbutan-1-one
8-Azabicyclo[3.2.1]octane derivatives
Trifluoromethylphenyl-substituted ketones
This compound is a fascinating intersection of advanced organic chemistry and practical applications. Let me know if there’s anything more specific you’d like to dive into!
Eigenschaften
IUPAC Name |
1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c20-19(21,22)14-4-1-13(2-5-14)3-8-18(27)25-15-6-7-16(25)12-17(11-15)26-23-9-10-24-26/h1-2,4-5,9-10,15-17H,3,6-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJQERPKGBBLIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCC3=CC=C(C=C3)C(F)(F)F)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2799076.png)
![{[1-(propan-2-yl)-1H-pyrazol-5-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2799077.png)

![N-(3,5-dimethylphenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2799079.png)


![1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide](/img/structure/B2799084.png)

![5-chloro-2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2799088.png)



![N,N-Dimethyl-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2799095.png)
